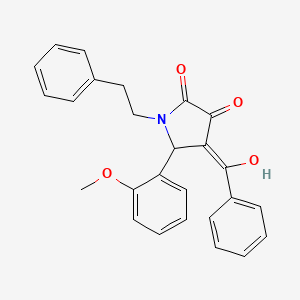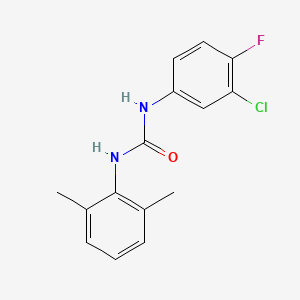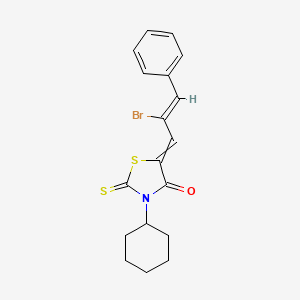
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-propoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-propoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-propoxyphenyl)acrylonitrile involves its binding to the ATP-binding site of PTKs. This binding results in a conformational change in the protein, which can be detected through changes in the compound's fluorescence. The degree of fluorescence change is proportional to the level of PTK activity, allowing for the quantification of PTK activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its use as a fluorescent probe for PTK activity. The compound has been shown to have minimal cytotoxicity and does not significantly affect cell viability or proliferation. However, its use may affect the activity of PTKs, which could have downstream effects on cellular signaling pathways.
実験室実験の利点と制限
One of the primary advantages of using 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-propoxyphenyl)acrylonitrile as a fluorescent probe for PTK activity is its high sensitivity and specificity. The compound can detect changes in PTK activity at low concentrations and has minimal interference from other cellular components. However, one limitation of its use is its potential for off-target effects on other cellular proteins. Additionally, the compound's fluorescent properties may be affected by environmental factors, such as pH or temperature, which could affect its accuracy as a probe.
将来の方向性
There are several potential future directions for the use of 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-propoxyphenyl)acrylonitrile in scientific research. One area of interest is the development of new fluorescent probes for other cellular targets, such as enzymes or receptors. Additionally, the compound's use as a tool for studying PTK activity in disease models, such as cancer, could provide valuable insights into the role of PTK dysregulation in disease progression. Finally, the development of new purification techniques or modifications to the compound's structure could improve its accuracy and specificity as a probe.
合成法
The synthesis method for 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-propoxyphenyl)acrylonitrile involves the reaction between 2-(1H-benzimidazol-2-yl)phenylamine and 3-(5-bromo-2-propoxyphenyl)acrylic acid. The reaction is catalyzed by a base and produces the desired compound as a yellow solid. The purity of the compound can be improved through various purification techniques, such as recrystallization or column chromatography.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-propoxyphenyl)acrylonitrile has shown potential for use in various scientific research applications. One of its primary uses is as a fluorescent probe for the detection of protein tyrosine kinases (PTKs). PTKs play a crucial role in cellular signaling pathways and are often dysregulated in various diseases, including cancer. The use of this compound as a fluorescent probe allows for the detection and quantification of PTK activity in vitro and in vivo.
特性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-propoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c1-2-9-24-18-8-7-15(20)11-13(18)10-14(12-21)19-22-16-5-3-4-6-17(16)23-19/h3-8,10-11H,2,9H2,1H3,(H,22,23)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAIUQSRTPQCDW-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-penten-1-one](/img/structure/B5430522.png)


![N-(4-methylphenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5430541.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5430554.png)


![N-(2,4-dimethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5430567.png)

![4-(4-chlorophenyl)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5430571.png)
![2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoacetamide](/img/structure/B5430582.png)
![9-[(3-methoxyphenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5430592.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B5430612.png)
